molecular formula C13H9FO2 B13984382 5-Fluoro-2-phenoxybenzaldehyde

5-Fluoro-2-phenoxybenzaldehyde

Katalognummer: B13984382
Molekulargewicht: 216.21 g/mol
InChI-Schlüssel: MEMHQFWXGSFFBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Fluoro-2-phenoxybenzaldehyde is an organic compound with the molecular formula C13H9O2F1 It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom and a phenoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

5-Fluoro-2-phenoxybenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 5-fluoro-2-nitrobenzotrifluoride with phenol in the presence of a base, followed by reduction of the nitro group to an amine and subsequent oxidation to the aldehyde. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoro-2-phenoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed

    Oxidation: 5-Fluoro-2-phenoxybenzoic acid.

    Reduction: 5-Fluoro-2-phenoxybenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-Fluoro-2-phenoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor modulators.

    Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 5-Fluoro-2-phenoxybenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Phenoxybenzaldehyde: Lacks the fluorine atom, resulting in different reactivity and properties.

    4-Fluoro-2-phenoxybenzaldehyde: The fluorine atom is in a different position, affecting its chemical behavior.

    5-Nitro-2-phenoxybenzaldehyde: Contains a nitro group instead of a fluorine atom, leading to different reactivity.

Uniqueness

5-Fluoro-2-phenoxybenzaldehyde is unique due to the presence of both a fluorine atom and a phenoxy group on the benzaldehyde ring. This combination imparts distinct chemical properties, such as increased reactivity in nucleophilic aromatic substitution reactions and potential biological activity.

Eigenschaften

Molekularformel

C13H9FO2

Molekulargewicht

216.21 g/mol

IUPAC-Name

5-fluoro-2-phenoxybenzaldehyde

InChI

InChI=1S/C13H9FO2/c14-11-6-7-13(10(8-11)9-15)16-12-4-2-1-3-5-12/h1-9H

InChI-Schlüssel

MEMHQFWXGSFFBI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)F)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.